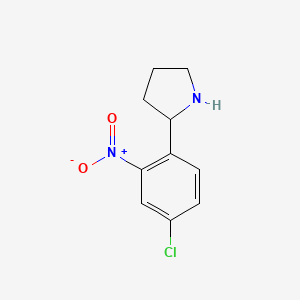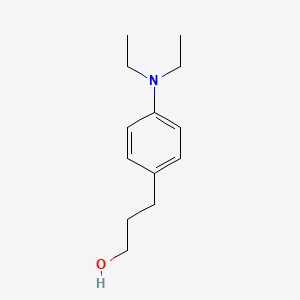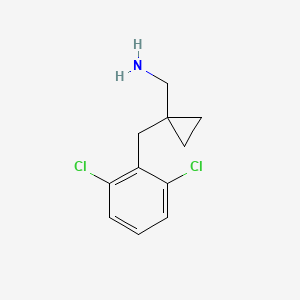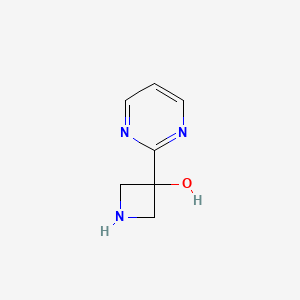
3-(Pyrimidin-2-yl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyrimidin-2-yl)azetidin-3-ol is a heterocyclic compound that features both a pyrimidine ring and an azetidine ringThe presence of the pyrimidine moiety is particularly significant as it is known to exhibit a wide range of pharmacological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-2-yl)azetidin-3-ol typically involves the formation of the azetidine ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of a suitable precursor under controlled conditions. For instance, the reaction of a pyrimidine derivative with an azetidine precursor in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyrimidin-2-yl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Aplicaciones Científicas De Investigación
3-(Pyrimidin-2-yl)azetidin-3-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Pyrimidin-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The pyrimidine moiety can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in fibrosis or tumor growth, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activity.
3-Pyrrole-substituted 2-azetidinones: Used in the synthesis of β-lactam antibiotics.
Pyrazolo[3,4-d]pyrimidine: Investigated for its CDK2 inhibitory activity.
Uniqueness
3-(Pyrimidin-2-yl)azetidin-3-ol is unique due to its combined pyrimidine and azetidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical modifications and potential therapeutic applications that are not as easily achievable with simpler compounds .
Propiedades
Fórmula molecular |
C7H9N3O |
|---|---|
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
3-pyrimidin-2-ylazetidin-3-ol |
InChI |
InChI=1S/C7H9N3O/c11-7(4-8-5-7)6-9-2-1-3-10-6/h1-3,8,11H,4-5H2 |
Clave InChI |
UVORMRCNRYCJRQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)(C2=NC=CC=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(aminomethyl)cyclobutyl]ethane-1-sulfonamide hydrochloride](/img/structure/B13561237.png)
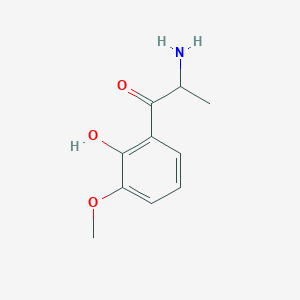
![N-[3-Cyano-6-(4-fluoro-2-hydroxyphenyl)-4-(3-piperazin-1-ylphenyl)pyridin-2-yl]furan-2-carboxamide](/img/structure/B13561244.png)
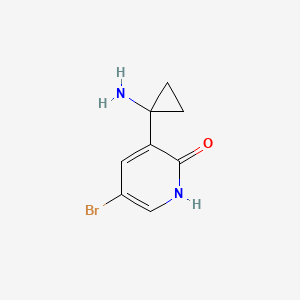
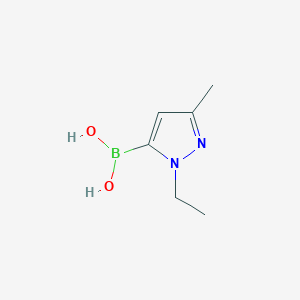
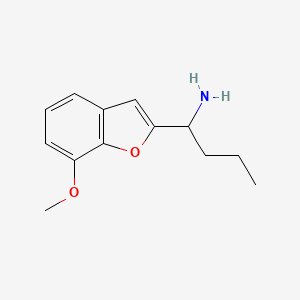
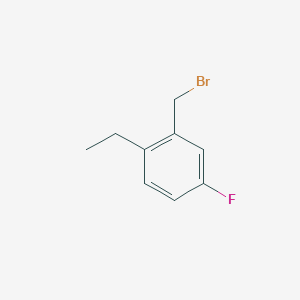

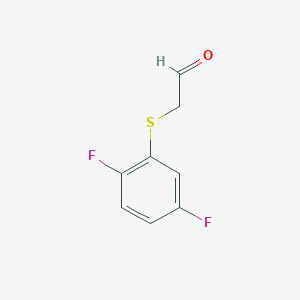
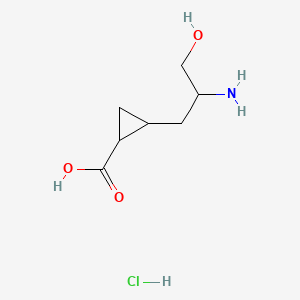
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane](/img/structure/B13561291.png)
